
(R)-2-Hydroxypent-4-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-hydroxypent-4-enoic acid is an organic compound with the molecular formula C5H8O3. It is a chiral molecule, meaning it has a non-superimposable mirror image. The compound is characterized by a hydroxyl group (-OH) attached to the second carbon of a pent-4-enoic acid chain. This specific configuration is denoted by the (2R) prefix, indicating the absolute configuration of the chiral center.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-hydroxypent-4-enoic acid can be achieved through several methods. One common approach involves the asymmetric reduction of 2-oxopent-4-enoic acid using chiral catalysts. This method ensures the selective formation of the (2R) enantiomer. Another method involves the enzymatic resolution of racemic mixtures, where specific enzymes selectively react with one enantiomer, leaving the desired (2R)-2-hydroxypent-4-enoic acid.
Industrial Production Methods
Industrial production of (2R)-2-hydroxypent-4-enoic acid often employs biocatalysis due to its efficiency and selectivity. Enzymes such as lipases and oxidoreductases are used to catalyze the reactions under mild conditions, reducing the need for harsh chemicals and high temperatures. This method is not only environmentally friendly but also cost-effective for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-hydroxypent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond in the pent-4-enoic acid chain can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Nucleophiles such as halides (e.g., HCl, HBr) can be used to replace the hydroxyl group.
Major Products
Oxidation: 2-oxopent-4-enoic acid or 2-carboxypent-4-enoic acid.
Reduction: (2R)-2-hydroxypentanoic acid.
Substitution: 2-halopent-4-enoic acid derivatives.
Aplicaciones Científicas De Investigación
(2R)-2-hydroxypent-4-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a substrate for studying enzyme kinetics and mechanisms.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is used in the production of biodegradable polymers and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2R)-2-hydroxypent-4-enoic acid involves its interaction with specific molecular targets. For instance, in biological systems, the hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The double bond in the pent-4-enoic acid chain can participate in conjugation reactions, affecting the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-hydroxypent-4-enoic acid: The enantiomer of (2R)-2-hydroxypent-4-enoic acid with opposite chirality.
2-hydroxybutanoic acid: A similar compound with a shorter carbon chain.
2-hydroxyhex-4-enoic acid: A similar compound with a longer carbon chain.
Uniqueness
(2R)-2-hydroxypent-4-enoic acid is unique due to its specific chiral configuration and the presence of both a hydroxyl group and a double bond. This combination of functional groups allows for diverse chemical reactivity and makes it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C5H8O3 |
|---|---|
Peso molecular |
116.11 g/mol |
Nombre IUPAC |
(2R)-2-hydroxypent-4-enoic acid |
InChI |
InChI=1S/C5H8O3/c1-2-3-4(6)5(7)8/h2,4,6H,1,3H2,(H,7,8)/t4-/m1/s1 |
Clave InChI |
VFSVBYJVPHDQQC-SCSAIBSYSA-N |
SMILES isomérico |
C=CC[C@H](C(=O)O)O |
SMILES canónico |
C=CCC(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


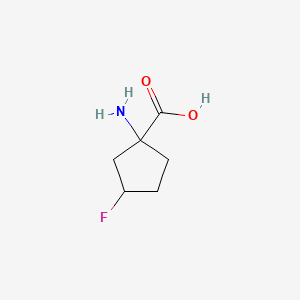
![3-Bromo-2-methylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13907880.png)
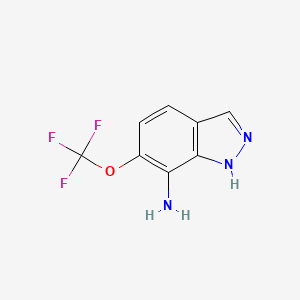
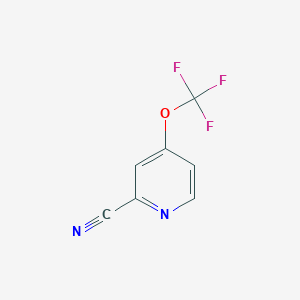


![Tert-butyl6-amino-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13907894.png)
![tert-butyl (7S)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate;hydrochloride](/img/structure/B13907916.png)
![Tert-butyl 3-oxo-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13907921.png)
![tert-butyl N-[(1R)-2-amino-1-cyclopropylethyl]carbamate](/img/structure/B13907934.png)
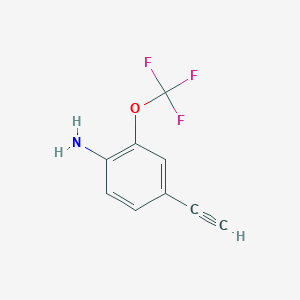
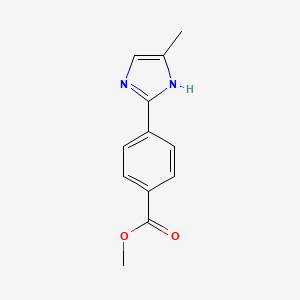
![Methyl 2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate](/img/structure/B13907944.png)
![7-chloro-1-methyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-1H-quinolin-2-one](/img/structure/B13907951.png)
